molecular formula C9H10O B124475 1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one CAS No. 54419-23-7

1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one

Cat. No. B124475
CAS RN: 54419-23-7
M. Wt: 139.21 g/mol
InChI Key: KRIOVPPHQSLHCZ-DKFMXDSJSA-N
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Description

1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one (PDP) is an organic compound that has been widely studied due to its unique properties and potential applications. PDP is a five-carbon molecule with two oxygen atoms, two hydrogen atoms, and three deuterium atoms. It has been studied for its potential use in a variety of areas, including scientific research, drug development, and industrial applications.

Scientific Research Applications

Potential Therapeutic Applications

  • Prodrugs for Enhanced Drug Delivery : Compounds similar to "1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one" have been studied for their potential as prodrugs to improve the delivery and efficacy of therapeutic agents. For example, derivatives of L-Dopa, a well-known Parkinson's disease medication, have been synthesized to enhance its lymphotropic properties and bioavailability, indicating a potential research avenue for similar compounds in improving drug delivery mechanisms (Garzon-Aburbeh et al., 1986).

Anti-inflammatory and Gastroprotective Properties

  • Chalcone Derivatives for Anti-inflammatory and Gastroprotective Effects : Research on chalcones, which share a similar structural motif with the given compound, has shown that these compounds can have significant anti-inflammatory and gastroprotective properties. This suggests potential research applications of "1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one" in the development of new treatments for inflammation and gastric ulcers (Okunrobo et al., 2006).

Neuropharmacological Research

  • Anticonvulsant Activity : Hybrid compounds combining features from established antiepileptic drugs have been synthesized and shown to exhibit broad anticonvulsant activity across various seizure models. This highlights a potential application for structurally related compounds in neuropharmacological research aimed at developing new treatments for epilepsy and related neurological disorders (Kamiński et al., 2015).

  • Acetylcholinesterase Inhibition : Compounds with a similar backbone have been designed to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This suggests a potential application in designing novel therapeutics for neurodegenerative diseases (Nagel et al., 1995).

properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310810
Record name 1-Propanone, 1-(phenyl-d5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one

CAS RN

54419-23-7
Record name 1-Propanone, 1-(phenyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54419-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(phenyl-d5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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